Potassium Peroxymonosulfate Sulfate

説明

Potassium Peroxymonosulfate Sulfate is known for its oxidizing properties and is used in various applications including water treatment and environmental decontamination.

Synthesis Analysis

The synthesis of Potassium Peroxymonosulfate Sulfate involves activation processes that lead to the formation of reactive species, mainly sulfate radicals. Anipsitakis et al. (2008) found that activated Potassium Peroxymonosulfate can be effective in treating pollutants like ammonium ion, creatinine, chlorinated creatinine products, arginine, and bacteria like E. coli in water applications (Anipsitakis, Tufano, & Dionysiou, 2008).

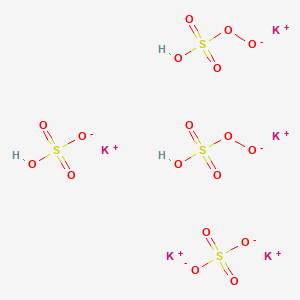

Molecular Structure Analysis

The molecular structure of Potassium Peroxymonosulfate Sulfate plays a crucial role in its reactivity and effectiveness. Research by Zhang et al. (2015) outlines the importance of sulfate radical-based decontamination technologies, highlighting the role of the molecular structure in these processes (Zhang, Zhang, Teng, & Fan, 2015).

Chemical Reactions and Properties

Potassium Peroxymonosulfate Sulfate undergoes various chemical reactions, forming different reactive species. Zhou et al. (2018) discussed the activation of Potassium Peroxymonosulfate by sulfur-containing minerals, shedding light on its chemical properties and reactivity (Zhou et al., 2018). Similarly, Yang et al. (2018) studied the direct reaction of Potassium Peroxymonosulfate with various compounds, revealing insights into its chemical properties (Yang, Banerjee, Brudvig, Kim, & Pignatello, 2018).

Physical Properties Analysis

The physical properties of Potassium Peroxymonosulfate Sulfate, including its stability, solubility, and interaction with other substances, are crucial for its applications. Wang and Wang (2018) discussed the activation of Potassium Peroxymonosulfate and its adaptability in the degradation of contaminants, providing insights into its physical properties (Wang & Wang, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with various pollutants and activation methods, are key to understanding the applications of Potassium Peroxymonosulfate Sulfate. Mandal et al. (2018) provided a comprehensive review of the oxidative transformations aided by Potassium Persulfate, a related compound, which can offer insights into the chemical properties of Potassium Peroxymonosulfate Sulfate (Mandal, Bera, Dubey, Saha, & Laha, 2018).

科学的研究の応用

-

Swimming Pool Shock Oxidizer

-

Printed Wiring Board Microetchant

-

Repulping Aid for Wet-Strength-Resin Destruction

-

Odor Control Agent in Wastewater Treatment

-

Bleach Component in Denture Cleanser and Laundry Formulations

-

Activator in Antimicrobial Compositions

Safety And Hazards

Potassium Peroxymonosulfate can cause severe skin burns and eye damage56. It may cause respiratory irritation and may cause an allergic skin reaction56. It is harmful if swallowed or if inhaled56. It is recommended to use personal protective equipment when handling this chemical56.

将来の方向性

Advanced oxidation processes (AOPs) based on Potassium Peroxymonosulfate activation have attracted much research attention in the last decade for the degradation of recalcitrant organic contaminants7. The production pathways and mechanisms of Potassium Peroxymonosulfate remain controversial in the present literatures7. Therefore, future perspectives in the aspects of novel catalysts and related mechanisms are proposed7.

特性

IUPAC Name |

pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5K.2H2O5S.2H2O4S/c;;;;;2*1-5-6(2,3)4;2*1-5(2,3)4/h;;;;;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKYXKSLRZKNSI-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3K5O18S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051415 | |

| Record name | Potassium hydrogen monopersulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate | |

CAS RN |

37222-66-5 | |

| Record name | Potassium hydrogen monopersulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM CAROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL6A2XXU5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。